![molecular formula C25H36N4O3 B2926435 1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol CAS No. 2375270-79-2](/img/structure/B2926435.png)
1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol is a chemical compound with the CAS Number: 2375270-79-2 . It has a molecular weight of 440.59 . The IUPAC name for this compound is 1,3-bis (4- (2-methoxyphenyl)piperazin-1-yl)propan-2-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C25H36N4O3/c1-31-24-9-5-3-7-22 (24)28-15-11-26 (12-16-28)19-21 (30)20-27-13-17-29 (18-14-27)23-8-4-6-10-25 (23)32-2/h3-10,21,30H,11-20H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.科学的研究の応用
Alpha1-Adrenergic Receptor Antagonism
This compound has shown potential as an antagonist for alpha1-adrenergic receptors. These receptors are significant targets for treating various neurological conditions, including Alzheimer’s disease. The compound’s affinity for these receptors could lead to the development of new treatments for neurodegenerative and psychiatric conditions .
Cardiac Hypertrophy and Heart Failure Treatment
Due to its interaction with adrenergic receptors, this compound may be useful in treating cardiac hypertrophy and congestive heart failure. By modulating receptor activity, it could offer a new approach to managing these heart conditions .
Hypertension and Angina Management
The compound’s ability to act on alpha1-adrenergic receptors also suggests applications in managing hypertension and angina pectoris. Its receptor affinity could be leveraged to develop medications that help control blood pressure and chest pain associated with these conditions .
Prostate Hyperplasia Therapy
Alpha1-adrenergic receptors play a role in the contraction of smooth muscles in the lower urinary tract and prostate. As such, this compound could be investigated for its therapeutic potential in treating benign prostate hyperplasia by relaxing these muscles .
Anaphylaxis and Asthma
The compound’s receptor antagonism properties might be beneficial in treating anaphylaxis and asthma, where controlling the response of alpha1-adrenergic receptors is crucial in managing these allergic and respiratory conditions .
Hyperthyroidism Treatment
Hyperthyroidism, characterized by an overactive thyroid gland, could potentially be managed by compounds like EN300-7436840 due to their effects on adrenergic receptors, which are implicated in the disease’s symptomatology .
Analytical Studies in Drug Formulation
EN300-7436840 is used in analytical studies during the commercial production of drugs like Ranolazine. It plays a role in quality control and toxicity studies, which are essential for drug safety and efficacy .
Chemical Synthesis and Modification
The compound is utilized in chemical synthesis, where it serves as a building block for creating more complex molecules. Its structure allows for functionalization, which is a critical step in developing new pharmacologically active agents .
作用機序
Target of Action
The primary targets of 1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied GPCRs . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
Alpha1-adrenergic receptors, the targets of this compound, are associated with numerous neurodegenerative and psychiatric conditions . Therefore, it can be inferred that the compound might influence the biochemical pathways related to these conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds . .
Result of Action
Given its target, the alpha1-adrenergic receptors, it can be inferred that the compound might have effects on the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
特性
IUPAC Name |
1,3-bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O3/c1-31-24-9-5-3-7-22(24)28-15-11-26(12-16-28)19-21(30)20-27-13-17-29(18-14-27)23-8-4-6-10-25(23)32-2/h3-10,21,30H,11-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIDBJSDFDLNJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(CN3CCN(CC3)C4=CC=CC=C4OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。